5-Chloro-7-(3-nitrophenyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-(3-nitrophenyl)quinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a chlorine atom at the 5th position, a nitrophenyl group at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring. These modifications confer distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(3-nitrophenyl)quinolin-8-ol typically involves multi-step organic reactions. One common method starts with the chlorination of quinolin-8-ol to introduce the chlorine atom at the 5th position. This is followed by nitration to attach the nitrophenyl group at the 7th position. The reaction conditions often involve the use of chlorinating agents like thionyl chloride and nitrating agents such as nitric acid under controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(3-nitrophenyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to a quinone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-chloro-7-(3-nitrophenyl)quinolin-8-one.
Reduction: Formation of 5-chloro-7-(3-aminophenyl)quinolin-8-ol.
Substitution: Formation of derivatives like 5-amino-7-(3-nitrophenyl)quinolin-8-ol.
Scientific Research Applications
5-Chloro-7-(3-nitrophenyl)quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(3-nitrophenyl)quinolin-8-ol involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting metal-dependent biological processes. It can also intercalate into DNA, inhibiting replication and transcription. The nitrophenyl group may undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-quinolinol: Similar structure but lacks the nitrophenyl group.
5,7-Dichloro-8-quinolinol: Contains an additional chlorine atom at the 7th position.
5-Chloro-7-iodoquinolin-8-ol: Iodine replaces the nitrophenyl group at the 7th position.
Uniqueness
5-Chloro-7-(3-nitrophenyl)quinolin-8-ol is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and potential biological activity compared to other quinoline derivatives.
Properties
CAS No. |
648896-52-0 |
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Molecular Formula |
C15H9ClN2O3 |
Molecular Weight |
300.69 g/mol |
IUPAC Name |
5-chloro-7-(3-nitrophenyl)quinolin-8-ol |
InChI |
InChI=1S/C15H9ClN2O3/c16-13-8-12(9-3-1-4-10(7-9)18(20)21)15(19)14-11(13)5-2-6-17-14/h1-8,19H |
InChI Key |
BUHMVDAJAGIGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C3C=CC=NC3=C2O)Cl |
Origin of Product |
United States |
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